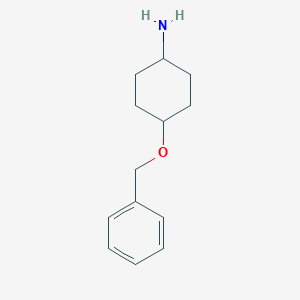

Trans-4-(benzyloxy)cyclohexanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxycyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJZOTXVZFPSPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50540789 | |

| Record name | 4-(Benzyloxy)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98454-39-8 | |

| Record name | 4-(Benzyloxy)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Trans 4 Benzyloxy Cyclohexanamine and Its Derivatives

Strategies for Stereoselective Synthesis

The stereochemistry of the 1,4-disubstituted cyclohexane (B81311) ring is crucial for the biological activity and material properties of its derivatives. Therefore, developing stereoselective synthetic methods is of high importance.

Diastereoselective Approaches to Trans-4-(benzyloxy)cyclohexanamine Formation

The formation of the trans isomer of 4-(benzyloxy)cyclohexanamine is often achieved through diastereoselective reactions. One common strategy involves the reduction of a 4-(benzyloxy)cyclohexanone (B28227) precursor. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio of the resulting amino alcohol.

Another approach is the stereoselective synthesis of trans-4-aminocyclohexanol (B47343), a direct precursor to the target molecule. Chemoenzymatic methods, combining keto reductases and amine transaminases, have been employed to produce trans-4-aminocyclohexanol with good to excellent diastereomeric ratios from 1,4-cyclohexanedione. d-nb.info The stereochemical outcome is dictated by the specific enzymes used in the cascade reaction. d-nb.info For instance, certain amine transaminases exhibit a preference for producing the cis-isomer, and understanding the enzyme's active site can explain this selectivity. d-nb.info

Furthermore, diastereoselective methods have been developed for the synthesis of other substituted cyclohexylamine (B46788) derivatives. For example, a catalytic, highly diastereoselective process for synthesizing trans-β-lactams has been reported, utilizing a phosphonium (B103445) fluoride (B91410) precatalyst. nih.gov While not a direct synthesis of the title compound, the principles of controlling diastereoselectivity in cyclohexyl systems are relevant. Similarly, cascade inter–intramolecular double Michael additions have been used to create highly functionalized cyclohexanones with complete diastereoselectivity in many cases. nih.gov

The following table summarizes some diastereoselective approaches to related cyclohexylamine derivatives.

| Starting Material | Reagents and Conditions | Product | Diastereomeric Ratio (dr) | Reference |

| Benzocyclobutylamines and α-substituted vinylketones | Photoredox catalysis | Functionalized cyclohexylamine derivatives | Excellent | nih.gov |

| Curcumins and arylidenemalonates | Aqueous KOH, TBAB | Highly functionalized cyclohexanones | Complete in most cases | nih.gov |

| Imines and ester enolates | Phosphonium fluoride precatalyst | trans-β-lactams | High | nih.gov |

Enantioselective Routes to Chiral this compound Derivatives

The synthesis of enantiomerically pure derivatives of this compound is crucial for pharmaceutical applications where a specific stereoisomer is responsible for the desired biological activity. nih.gov

One key strategy is the enantioselective synthesis of chiral precursors. For example, both enantiomers of 4-hydroxycyclohex-2-en-1-one, a valuable chiral building block, have been synthesized chemoenzymatically. researchgate.net This involves an enzyme-mediated hydrolysis of an α-acetoxy enone to yield both the acetoxy and hydroxy enones with high enantiomeric excesses. researchgate.net These can then be further elaborated to chiral cyclohexylamine derivatives.

Another approach involves the asymmetric synthesis of cyclohexylamine derivatives from prochiral starting materials. For instance, three biocatalytic steps have been used to synthesize 3-substituted cyclohexylamine derivatives from prochiral diketones. nih.gov Asymmetric catalytic versions of [4+2] cycloadditions, using a combination of photoredox and chiral phosphoric acid catalysis, have also been developed to access highly functionalized cyclohexylamine derivatives with stereocenters generated in a controlled manner. nih.gov

The table below highlights some enantioselective routes to chiral cyclohexylamine precursors and derivatives.

| Starting Material | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |

| meso-diketone | CBS-catalyst | Chiral cyclohexenone precursor | up to 98% | researchgate.net |

| Prochiral diketones | Biocatalysts | 3-substituted cyclohexylamine derivatives | High | nih.gov |

| Benzocyclobutylamines and α-substituted vinylketones | Photoredox and chiral phosphoric acid catalysis | Functionalized cyclohexylamine derivatives | Moderate to good | nih.gov |

| Quinoxalines | Ir-catalyst | Chiral tetrahydroquinoxaline derivatives | up to 98% (R), up to 93% (S) | rsc.org |

Catalytic Methodologies for Stereochemical Control

Catalytic methods offer an efficient and atom-economical way to control the stereochemistry during the synthesis of this compound and its derivatives.

Ruthenium-based catalysts are widely used for the asymmetric hydrogenation of ketones and imines, providing access to chiral alcohols and amines with high enantioselectivity. nih.govtcichemicals.comrsc.org Chiral diphosphine-RuCl₂-1,2-diamine complexes are particularly effective for the hydrogenation of simple ketones. nih.gov The choice of ligand is critical and must be tailored to the specific substrate. nih.gov For instance, cinchona alkaloid-derived NNP ligands combined with ruthenium complexes have been used for the asymmetric hydrogenation of various aromatic and heteroaromatic ketones, yielding chiral alcohols with excellent enantioselectivity. rsc.org Similarly, ruthenium catalysts with bidentate phosphine (B1218219) ligands have been developed for the asymmetric hydrogenation of cyclopentenones. google.com

Iridium-catalyzed asymmetric hydrogenation is another powerful tool. A novel iridium-catalyzed protocol has been developed for the synthesis of chiral tetrahydroquinoxaline derivatives with excellent enantioselectivities. rsc.org A key feature of this system is that by simply changing the solvent, either enantiomer of the product can be selectively obtained. rsc.org

The following table summarizes some catalytic methodologies for stereochemical control.

| Substrate | Catalyst System | Product | Key Feature | Reference(s) |

| Simple Ketones | Chiral diphosphine-RuCl₂-1,2-diamine | Chiral Alcohols | High chemo- and enantioselectivity | nih.gov |

| Aromatic/Heteroaromatic Ketones | Ruthenium complexes with cinchona alkaloid-derived NNP ligands | Chiral Alcohols | Extremely high (99.9%) ee | rsc.org |

| Cyclopentenones | Ru(II) with bidentate phosphine ligands | Chiral Cyclopentanols | Asymmetric hydrogenation | google.com |

| Quinoxalines | Iridium complex | Chiral Tetrahydroquinoxalines | Solvent-controlled enantioselectivity | rsc.org |

| N-Heteroaryl vinyl ethers | (R/S)-RuCl[(p-cymene)(BINAP)]Cl | Chiral N-heteroaryl ethers | High enantioselectivity | rsc.org |

Classical Synthetic Routes to this compound and its Precursors

Classical synthetic methods often provide a straightforward, albeit sometimes less efficient, route to this compound and its precursors.

A common starting material is p-aminophenol, which can be hydrogenated to a mixture of cis- and trans-4-aminocyclohexanol. google.com The separation of these isomers can be challenging. An alternative is the catalytic hydrogenation of paracetamol (p-acetamidophenol), which also yields a mixture of cis- and trans-acetamidocyclohexanol. google.com The trans-isomer can then be isolated by fractional crystallization and subsequently hydrolyzed to trans-4-aminocyclohexanol. google.com This can then be benzylated to afford the target compound.

The synthesis of the precursor 4-(benzyloxy)cyclohexanone is also a key step. nih.gov This can be prepared through various methods, including the oxidation of the corresponding alcohol. For example, 4-substituted cyclohexanols can be oxidized to 4-substituted cyclohexanones using an oxidizing agent. google.comgoogle.com Another route involves the catalytic hydrogenation of 4-methoxyphenol (B1676288) to produce 4-methoxycyclohexanone. google.com

A direct synthesis of trans-4-aminocyclohexanol can be achieved through a process involving the hydrogenation of an aqueous solution of p-acetamidophenol, followed by hydrolysis and crystallization. google.com

The table below outlines some classical synthetic routes.

| Starting Material | Key Steps | Product | Reference(s) |

| p-Acetamidophenol | Catalytic hydrogenation, fractional crystallization, hydrolysis | trans-4-Aminocyclohexanol | google.com |

| 4-Substituted cyclohexanol | Oxidation | 4-Substituted cyclohexanone | google.comgoogle.com |

| 4-Methoxyphenol | Catalytic hydrogenation | 4-Methoxycyclohexanone | google.com |

| 4-Aminocyclohexanol | Reaction with isobenzofuran-1,3-dione | 2-(4-hydroxycyclohexyl)isoindoline-1,3-dione | ambeed.com |

Emerging Synthetic Transformations Utilizing this compound Precursors

Modern synthetic chemistry is constantly evolving, with new methodologies enabling more efficient and novel transformations.

Photoredox Catalysis in Functionalized Cyclohexylamine Synthesis

Photoredox catalysis has emerged as a powerful tool for the synthesis of complex molecules under mild conditions. youtube.comyoutube.com This methodology utilizes visible light to initiate single-electron transfer processes, generating reactive radical intermediates that can participate in a variety of bond-forming reactions. youtube.comyoutube.com

In the context of cyclohexylamine synthesis, photoredox catalysis has been employed in an unprecedented intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones. nih.govrsc.org This method provides access to highly functionalized cyclohexylamine derivatives with excellent diastereoselectivities. nih.govrsc.org The process is atom-economical and proceeds under redox-neutral conditions. nih.gov

The merger of photoredox catalysis with other catalytic modes, such as transition metal catalysis, has proven to be particularly transformative. youtube.com This dual catalytic approach allows for the development of novel synthetic strategies. For example, photoredox/nickel dual catalysis has been used for the C(sp³)–C(sp³) cross-electrophile coupling of unactivated 1,3-dialkyl electrophiles to synthesize cyclopropanes. nih.gov While not directly applied to cyclohexylamines, this highlights the potential of such dual catalytic systems for C-C bond formation in aliphatic systems.

Furthermore, photoredox catalysis has been utilized for the C-H functionalization of various substrates. nih.govbeilstein-journals.orgrsc.org This allows for the direct modification of C-H bonds, which are typically unreactive. For instance, a visible-light-mediated method for the benzylic C-H functionalization of phenol (B47542) ethers has been developed, proceeding through a radical-cation/deprotonation strategy. rsc.org This approach could potentially be applied to precursors of this compound to introduce further functionality.

The table below summarizes some emerging synthetic transformations using photoredox catalysis.

| Reaction Type | Substrates | Catalyst System | Product | Key Feature | Reference(s) |

| [4+2] Cycloaddition | Benzocyclobutylamines and α-substituted vinylketones | Photoredox catalyst | Functionalized cyclohexylamine derivatives | Excellent diastereoselectivity, atom economy | nih.govrsc.org |

| C-H Functionalization | Phenol ethers | Photoredox catalyst | Benzylic functionalized phenol ethers | Mild, selective C-H activation | rsc.org |

| C(sp³)–C(sp³) Cross-Electrophile Coupling | 1,3-Dialkyl electrophiles | Photoredox/Nickel dual catalysis | Alkyl cyclopropanes | Intramolecular coupling of unactivated electrophiles | nih.gov |

| C-H Arylation | Arenes and diazonium salts | Photoredox catalyst | Biaryls | Meerwein arylation | nih.gov |

| Amine Functionalization | Tertiary amines | Photoredox catalyst | α-Amino radicals, iminium ions | Access to reactive intermediates from amines | nih.gov |

Cycloaddition Strategies for Cyclohexylamine Scaffold Construction

The construction of the cyclohexylamine ring system is foundational to the synthesis of this compound. Cycloaddition reactions, particularly the Diels-Alder or [4+2] cycloaddition, represent a powerful and atom-economical method for forming six-membered rings with a high degree of stereocontrol. libretexts.orgpageplace.deyoutube.com This class of reactions involves the combination of a conjugated diene (a four-pi-electron system) and a dienophile (a two-pi-electron system) to form a cyclohexene (B86901) derivative, which can then be further functionalized to the desired cyclohexylamine. youtube.comyoutube.com

Recent advancements have expanded the scope of these reactions for synthesizing complex amine structures. A notable development is the use of visible-light-enabled photoredox catalysis for the intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinyl ketones. nih.govrsc.org This method provides access to highly functionalized cyclohexylamine derivatives, which were previously difficult to obtain. The reaction proceeds with good to moderate yields and excellent diastereoselectivities. Key features of this protocol include its high atom economy, compatibility with various functional groups, and mild reaction conditions under a redox-neutral process. nih.govrsc.org

The substrate scope for this photocatalyzed cycloaddition has been explored, demonstrating its versatility. For instance, N-cyclobutyl aniline (B41778) substrates with various substituents on the aromatic ring, including benzyloxy and dimethoxy groups, have been shown to be suitable reaction partners, yielding the desired annulation products with high diastereomeric ratios. nih.gov

| Diene Precursor (Benzocyclobutylamine) | Dienophile (α-substituted vinylketone) | Catalyst System | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| N-cyclobutyl aniline | α-phenyl vinylketone | Photoredox catalyst | 60 | 13:1 | nih.gov |

| N-cyclobutyl-4-benzyloxyaniline | α-phenyl vinylketone | Photoredox catalyst | 31 | >20:1 | nih.gov |

| N-cyclobutyl-3,4-dimethoxyaniline | α-phenyl vinylketone | Photoredox catalyst | 56 | >20:1 | nih.gov |

One-Pot Cascade Processes for Efficient Synthesis of this compound Analogues

One-pot cascade reactions, also known as tandem or domino reactions, offer significant advantages in chemical synthesis by combining multiple transformations in a single reaction vessel without isolating intermediates. 20.210.105baranlab.org This approach enhances efficiency by saving time, resources, and reducing waste, making it a cornerstone of green chemistry. 20.210.105 The synthesis of analogues of this compound, such as 4-aminocyclohexanol isomers, has been effectively achieved using such processes.

A prime example is the chemoenzymatic one-pot synthesis of both cis- and trans-4-aminocyclohexanol starting from 1,4-cyclohexanedione. d-nb.inforesearchgate.net This modular system utilizes a combination of a keto reductase (KRED) and an amine transaminase (ATA) in a sequential or cascade fashion. The process begins with the selective mono-reduction of the diketone by a KRED to yield 4-hydroxycyclohexanone. Subsequently, a stereocomplementary ATA introduces the amino group, and the choice of the specific ATA enzyme dictates the final stereochemistry, allowing for the selective synthesis of either the cis or trans isomer with high diastereomeric purity. d-nb.info

Similarly, one-pot processes have been developed for the synthesis of other related structures. For example, a one-pot process for preparing trans-4-amino-1-cyclohexanecarboxylic acid derivatives with a trans ratio greater than 75% has been reported. This method involves the direct hydrogenation of a 4-aminobenzoic acid derivative using a ruthenium on carbon (Ru/C) catalyst under basic conditions and low hydrogen pressure, making it suitable for industrial applications. google.com

| Starting Material | Catalyst/Enzyme System | Key Intermediate | Final Product | Key Feature | Reference |

|---|---|---|---|---|---|

| 1,4-Cyclohexanedione | Keto Reductase (KRED) & Amine Transaminase (ATA) | 4-Hydroxycyclohexanone | cis- or trans-4-Aminocyclohexanol | Enzyme selection controls stereochemistry (cis vs. trans). | d-nb.inforesearchgate.net |

| p-Aminobenzoic acid | Ru/C, NaOH | Not Isolated | trans-4-Amino-1-cyclohexanecarboxylic acid | High trans selectivity (>75%) in one pot. | google.com |

| Nitrobenzene | Pd0.5Ru0.5-PVP | Aniline (in situ) | Cyclohexylamine | Direct one-pot hydrogenation of nitroarene to cycloaliphatic amine. | rsc.org |

Protective Group Chemistry for Amine and Benzyloxy Functionalities in this compound Synthesis

In the multistep synthesis of complex molecules like this compound and its derivatives, protecting groups are essential tools to temporarily mask reactive functional groups. youtube.com This strategy prevents undesired side reactions and allows for chemoselectivity. youtube.com The synthesis of the target compound requires the management of two key functionalities: the hydroxyl group, protected as a benzyl (B1604629) ether (the "benzyloxy" moiety), and the amine group.

The benzyl ether is a common and robust protecting group for alcohols. It is typically installed under basic conditions via a Williamson ether synthesis, using a base like sodium hydride (NaH) to deprotonate the alcohol, followed by reaction with benzyl bromide. organic-chemistry.org The stability of the benzyl ether across a wide range of reaction conditions makes it highly valuable. Its removal, or deprotection, is most commonly achieved by palladium-catalyzed hydrogenation, which cleaves the benzyl group to regenerate the alcohol, producing toluene (B28343) as a byproduct. organic-chemistry.org

The amine functionality is frequently protected as a carbamate (B1207046). The most common carbamate protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z). masterorganicchemistry.comorganic-chemistry.org The Boc group is installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to many conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com The Cbz group, installed using benzyl chloroformate, is notable because it is also cleaved by catalytic hydrogenation, the same condition used to remove the benzyl ether protecting group. masterorganicchemistry.comorganic-chemistry.org

A critical concept in complex synthesis is the use of orthogonal protecting groups . bham.ac.ukthieme-connect.de An orthogonal set consists of protecting groups that can be removed under distinct conditions, without affecting the others. thieme-connect.de For the synthesis of derivatives of this compound, an orthogonal strategy is paramount. For example, protecting the hydroxyl as a benzyl ether and the amine as a Boc group constitutes an effective orthogonal pair. The Boc group can be selectively removed with acid to allow for N-alkylation or other modifications of the amine, while the benzyl ether remains intact. Conversely, if the amine were protected with a group labile to other conditions, the benzyl ether could be selectively removed by hydrogenation. This strategic choice allows for the sequential modification of different parts of the molecule, which is essential for building complex analogues. bham.ac.uk

| Functional Group | Protecting Group | Abbreviation | Common Installation Reagent(s) | Deprotection Condition(s) | Reference |

|---|---|---|---|---|---|

| Hydroxyl | Benzyl | Bn | NaH, Benzyl bromide (BnBr) | H₂, Pd/C (Catalytic Hydrogenation) | organic-chemistry.org |

| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic Acid (TFA) | masterorganicchemistry.com |

| Amine | Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (CbzCl) | H₂, Pd/C (Catalytic Hydrogenation) | masterorganicchemistry.comorganic-chemistry.org |

| Amine | Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF) | masterorganicchemistry.comthieme-connect.de |

Stereochemical Control and Its Impact on Molecular Architecture

Analysis of the trans-Configuration in Cyclohexylamine (B46788) Derivatives

The cyclohexane (B81311) ring in 4-substituted cyclohexylamine derivatives possesses two pseudoasymmetric centers at the C1 and C4 positions. nih.gov This gives rise to two diastereomers: cis (1s,4s) and trans (1r,4r). nih.gov The trans-configuration, where the two substituents are on opposite sides of the ring, is often the thermodynamically more stable and, consequently, the more desired isomer in many applications, including pharmaceutical synthesis. nih.govresearchgate.net For instance, the antipsychotic drug cariprazine (B1246890) contains a trans-4-substituted cyclohexane-1-amine as a critical structural component. nih.govresearchgate.net

The synthesis of these derivatives can result in a mixture of cis and trans isomers. nih.gov Achieving a high diastereomeric purity of the trans isomer is a significant challenge in synthetic chemistry. nih.gov Strategies to obtain the pure trans isomer include classical crystallization to separate the diastereomeric mixture or stereoselective synthesis methods. nih.gov Recent advancements have utilized biocatalysis, employing transaminases in a dynamic kinetic resolution process. This approach can convert the less favored cis-diastereomer into the desired trans-diastereomer through a ketone intermediate, thereby increasing the yield of the pure trans-isomer beyond the initial ratio in the starting mixture. nih.govresearchgate.net The stability of the trans isomer is a key driver in these equilibrium-shifting processes. nih.gov

Methodologies for Diastereomeric Purity Assessment of Synthesized Cyclohexylamine Derivatives

The accurate determination of diastereomeric purity is crucial to ensure the correct stereoisomer is carried forward in a synthetic sequence. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for determining the diastereomeric ratio (dr). rsc.org The different spatial environments of the protons in the cis and trans isomers lead to distinct chemical shifts and coupling constants. By integrating the signals corresponding to each diastereomer, their relative proportion in a mixture can be accurately quantified. rsc.org For more complex structures, ¹³C NMR can also provide confirmatory data. rsc.orgresearchgate.net

X-ray Crystallography: For solid, crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the relative configuration of stereocenters. rsc.org This technique maps the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the trans or cis nature of the molecule. rsc.org It is considered the gold standard for structural elucidation, although it requires the formation of a suitable single crystal.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can also be used to separate and quantify diastereomers. nih.gov While often used for enantiomeric excess determination with a chiral stationary phase, achiral columns can sometimes separate diastereomers due to their different physical properties (e.g., polarity, boiling point).

A summary of these methodologies is presented below.

| Methodology | Principle | Application in Diastereomeric Purity Assessment |

| ¹H NMR Spectroscopy | Exploits differences in the magnetic environments of protons in different diastereomers. rsc.org | Quantifies the ratio of trans to cis isomers by integrating distinct proton signals. rsc.org |

| X-ray Crystallography | Determines the precise 3D arrangement of atoms in a single crystal. rsc.org | Provides definitive proof of the relative stereochemistry (trans or cis). rsc.org |

| HPLC / GC | Separates compounds based on differential partitioning between a stationary and a mobile phase. nih.gov | Separates and quantifies diastereomers based on their differing physical properties. nih.gov |

Enantiomeric Excess Determination in Chiral Trans-4-(benzyloxy)cyclohexanamine Derivatives

When a chiral center is present in a molecule like this compound, it can exist as a pair of enantiomers. The determination of the enantiomeric excess (ee), which measures the purity of one enantiomer over the other, is critical, especially in pharmaceutical development. nih.gov The process of separating these enantiomers is known as chiral resolution. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods for determining the ee of chiral compounds. nih.gov The technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. This allows for the separation and quantification of the two enantiomers in a racemic or enantioenriched mixture. nih.gov

Diastereomeric Salt Formation: A classical method of chiral resolution involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, such as tartaric acid or its derivatives. wikipedia.orgresearchgate.net This reaction forms a pair of diastereomeric salts, which have different physical properties, most notably solubility. wikipedia.org The less soluble diastereomeric salt can often be selectively crystallized from the solution. After separation, the resolving agent is removed, yielding the pure enantiomer of the original amine. wikipedia.org The ee of the resolved amine can then be confirmed by a technique like chiral HPLC.

Spectroscopic Methods: Techniques like circular dichroism (CD) spectroscopy can be used. nih.gov This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum is unique to a specific enantiomer, and its intensity can be correlated with the enantiomeric excess. nih.gov NMR spectroscopy can also be used with chiral shift reagents or chiral solvating agents to differentiate the signals of the two enantiomers. google.com

Key methods for determining enantiomeric excess are outlined in the table below.

| Method | Principle | Application to Chiral Amines |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. nih.gov | Widely used for accurate separation and quantification of enantiomers to determine ee. nih.gov |

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties (e.g., solubility). wikipedia.org | A preparative method for separating enantiomers, often by crystallization, followed by analysis to confirm ee. wikipedia.orgresearchgate.net |

| Chiroptical/Spectroscopic Methods | Measures the differential interaction of enantiomers with polarized light or chiral reagents. nih.govgoogle.com | Techniques like Circular Dichroism or NMR with chiral additives can determine ee and absolute configuration. nih.govgoogle.com |

Influence of Stereochemistry on Compound Functionality and Reactivity

Stereochemistry is a critical determinant of a molecule's function and reactivity. researchgate.netrijournals.com The specific three-dimensional arrangement of the amino and benzyloxy groups on the cyclohexane ring dictates how this compound and its derivatives interact with other molecules, such as biological receptors or enzymes. rijournals.comrsc.org In medicinal chemistry, it is common for only one enantiomer of a chiral drug to exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects. rsc.org

The stereochemical configuration also governs the molecule's reactivity in chemical synthesis. rsc.org The accessibility of the reactive sites (the amine and the ether) is influenced by their spatial orientation (axial or equatorial) on the cyclohexane ring. maricopa.edu For example, in a [4+2] cycloaddition reaction to form functionalized cyclohexylamine derivatives, the stereochemistry of the reactants controls the stereochemistry of the product, often with high diastereoselectivity. rsc.org The ability to control the stereochemical outcome of reactions is a central goal in organic synthesis, enabling the construction of complex molecules with precise architectures. researchgate.netrijournals.com

Conformational Analysis of the Cyclohexylamine Core

The cyclohexylamine core, like cyclohexane itself, is not a planar hexagon. To alleviate angle strain and torsional strain, it adopts a three-dimensional, non-planar conformation. maricopa.edudalalinstitute.com The most stable and predominant conformation is the "chair" form. maricopa.eduyoutube.com

In the chair conformation, the substituents on the ring can occupy two distinct types of positions:

Axial (a): These bonds are parallel to the principal axis of the ring, pointing straight up or down.

Equatorial (e): These bonds point out from the "equator" of the ring.

The cyclohexane ring is conformationally mobile and can undergo a "ring flip," where one chair conformation interconverts into another. maricopa.edu During this process, all axial bonds become equatorial, and all equatorial bonds become axial.

For a monosubstituted cyclohexane, the conformation where the substituent is in the equatorial position is generally more stable. maricopa.edu This is because an axial substituent experiences unfavorable steric interactions with the other axial hydrogens on the same side of the ring, a phenomenon known as 1,3-diaxial interaction. maricopa.edu

Trans 4 Benzyloxy Cyclohexanamine As a Key Building Block in Advanced Organic Synthesis

Utility in Constructing Complex Molecular Architectures

The distinct stereochemistry and bifunctionality of trans-4-(benzyloxy)cyclohexanamine make it an important starting material for the construction of complex molecular architectures. The trans-configuration of the cyclohexane (B81311) ring provides a well-defined and rigid core, which helps control the spatial orientation of the substituents. This is crucial in the design of molecules intended to fit into specific binding pockets of proteins or other biological macromolecules.

The primary amine functionality is readily used in standard amide bond-forming reactions, reductive aminations, and nucleophilic substitutions. This allows for its incorporation into a wide variety of larger molecular frameworks, including peptides, alkaloids, and other natural product analogues. The protected hydroxyl group, masked as a benzyl (B1604629) ether, is stable to a wide range of reaction conditions used to modify the amine group. This orthogonality allows for a stepwise synthetic strategy where the amine is first elaborated into a more complex structure, followed by the deprotection of the benzyl ether (typically via catalytic hydrogenation) to reveal the hydroxyl group for subsequent reactions. This stepwise approach is fundamental to the controlled assembly of intricate molecular designs.

Role in the Formation of Carbocyclic and Heterocyclic Ring Systems

While the compound itself possesses a carbocyclic ring, its primary role in the formation of new ring systems stems from the reactivity of its amine group. This amine can be a key component in reactions that construct new heterocyclic rings. For instance, it can serve as the nitrogen source in the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.

One powerful method for forming such systems involves multi-component reactions (MCRs), which generate complex products that can then undergo subsequent cyclization reactions. For example, a product from an Ugi multi-component reaction involving this compound would contain multiple functional groups in close proximity. This arrangement facilitates intramolecular reactions (post-MCR transformations) to form diverse heterocyclic systems, such as piperazinones, diketopiperazines, or other complex ring structures, depending on the other components used in the MCR.

Integration into Multi-Component Reactions for Chemical Diversity

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. Primary amines are fundamental building blocks in many of the most powerful MCRs, such as the Ugi and Passerini reactions.

This compound serves as an ideal amine component in these reactions. In the Ugi four-component reaction (U-4CR), an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide. By employing this compound as the amine, chemists can introduce the benzyloxy-cyclohexyl moiety into the final product in a single, efficient step. This strategy allows for the rapid generation of complex and functionally rich molecules from simple starting materials. The compatibility of the benzyl ether protecting group with the typical conditions of the Ugi reaction makes this building block particularly useful.

Table 1: Representative Ugi Four-Component Reaction (U-4CR) Inputs

| Component | Example | Role in Reaction |

| Amine | This compound | Provides the N-substituent on the final amide. |

| Aldehyde/Ketone | Benzaldehyde | Forms the initial imine and defines one side chain. |

| Carboxylic Acid | Acetic Acid | Acylates the intermediate α-amino nitrile. |

| Isocyanide | tert-Butyl isocyanide | Inserts a carbon atom and forms the terminal amide. |

This table illustrates the general components of an Ugi reaction, where this compound would serve as the amine input.

Contribution to the Generation of Diverse Chemical Libraries

The creation of chemical libraries containing a large number of structurally diverse compounds is a cornerstone of modern drug discovery and chemical biology. Diversity-oriented synthesis (DOS) aims to generate such libraries efficiently. The use of building blocks like this compound in MCRs is a powerful strategy for achieving this goal.

By systematically varying the other components (aldehyde, carboxylic acid, isocyanide) in an Ugi reaction with this compound as the constant amine input, a large library of related compounds can be synthesized. Each member of the library shares the core trans-4-(benzyloxy)cyclohexyl scaffold but differs in the other substituents. This approach generates significant molecular diversity around a rigid, three-dimensional core. Such libraries are invaluable for screening against biological targets to identify new hit compounds.

Furthermore, the presence of the benzyloxy group in the library members provides an opportunity for additional diversification. After the initial library is created, a sub-set of compounds can be subjected to deprotection to unmask the hydroxyl group, which can then be used in further reactions to create a second, more complex library. This two-tiered approach to library generation significantly expands the chemical space that can be explored. Flow chemistry platforms have further accelerated the synthesis of such hyperdiverse libraries, reducing turnaround times from weeks to hours.

Chemical Derivatization and Structural Diversification of Trans 4 Benzyloxy Cyclohexanamine

Amine Functionalization Strategies (e.g., Urea (B33335), Amide, Sulfonamide Formation)

The primary amine group of trans-4-(benzyloxy)cyclohexanamine is a prime target for functionalization, enabling the synthesis of diverse derivatives such as ureas, amides, and sulfonamides. These functional groups can significantly alter the molecule's biological and physicochemical properties.

Urea Formation:

The synthesis of ureas from primary amines is a well-established transformation. organic-chemistry.org One common method involves the reaction of the amine with an isocyanate. commonorganicchemistry.com This reaction is typically straightforward and proceeds under mild conditions. commonorganicchemistry.com Alternative methods for urea synthesis include the use of phosgene (B1210022) or its safer equivalents like triphosgene (B27547) and carbonyldiimidazole (CDI). commonorganicchemistry.com The order of reagent addition can be critical to avoid the formation of symmetrical urea by-products. commonorganicchemistry.com Another approach utilizes the Curtius rearrangement of a carboxylic acid, via an acyl azide (B81097) intermediate, which then reacts with the amine. commonorganicchemistry.com More recent methods have explored the use of copper-catalyzed reactions of aryl isocyanides and O-benzoyl hydroxylamines to produce unsymmetrical ureas. nih.gov

A versatile, two-step synthesis of monosubstituted ureas involves the reaction of an amine with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis to remove the benzyl (B1604629) group. bioorganic-chemistry.com This method is efficient and can be applied to a variety of amines, including those that are water-soluble. bioorganic-chemistry.com

Amide Formation:

Amide synthesis is a fundamental reaction in organic chemistry. The most common method involves the acylation of the amine with an acyl chloride or anhydride, often in the presence of a base like triethylamine (B128534) to neutralize the generated acid. nih.govnih.gov For instance, N-acylation of a similar β-lactam amine was achieved using various acyl chlorides in dichloromethane (B109758) with triethylamine at reflux. nih.gov This strategy allows for the introduction of a wide array of substituents. The synthesis of N-glycosyl amides, for example, often uses glycosyl amines as precursors, though this can lead to challenges with stereocontrol. rsc.org

Sulfonamide Formation:

Sulfonamides are significant bioisosteres of amides and are prevalent in medicinal chemistry. princeton.edu They are typically synthesized by reacting an amine with a sulfonyl chloride in the presence of a base. nih.govnih.gov A simple method for sulfonamide synthesis involves reacting the amine with p-toluenesulfonyl chloride in an aqueous basic medium under dynamic pH control. nih.gov Modern strategies have also been developed for the one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines, proceeding through a decarboxylative halosulfonylation. princeton.edu

Table 1: Amine Functionalization Reactions

| Functional Group | Reagents and Conditions | Product |

|---|---|---|

| Urea | Isocyanate, suitable solvent (e.g., DMF, THF, DCM), room temperature. commonorganicchemistry.com | N-Substituted Urea |

| Amide | Acyl chloride, Et3N, CH2Cl2, reflux. nih.gov | N-Acyl Derivative |

| Sulfonamide | p-Toluenesulfonyl chloride, aqueous Na2CO3, stirring. nih.gov | N-Sulfonyl Derivative |

Chemical Transformations of the Benzyloxy Moiety (e.g., Deprotection, Alternative Etherifications)

The benzyloxy group in this compound serves as a protective group for the hydroxyl functionality. Its removal (deprotection) or replacement with other ether groups expands the synthetic utility of the scaffold.

Deprotection:

The benzyl group is commonly removed by catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C) in a suitable solvent like ethanol (B145695) or methanol. This method is generally clean and efficient, yielding the corresponding alcohol.

Alternative Etherifications:

While direct etherification of the resulting alcohol can be challenging, it is possible through various methods. The Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, is a classic approach. Other methods may involve Mitsunobu reaction conditions or the use of alkyl triflates for more hindered systems.

A notable bioorthogonal deprotection strategy involves the use of a trans-cyclooctene-caged molecule. nih.govnih.govresearchgate.net The deprotection is triggered by an inverse-electron demand Diels-Alder (IEDDA) reaction with a tetrazine, leading to the release of the unmasked functional group. nih.govnih.govresearchgate.net This method provides temporal and spatial control over the activation of the molecule in a biological context. nih.govnih.govresearchgate.net

Table 2: Transformations of the Benzyloxy Group

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Deprotection | H2, Pd/C, Ethanol/Methanol | trans-4-aminocyclohexanol (B47343) |

| Bioorthogonal Deprotection | Tetrazine (for TCO-caged ethers) | Uncaged alcohol |

Regioselective Introduction of Substituents onto the Cyclohexyl Scaffold

Introducing substituents onto the cyclohexane (B81311) ring of this compound with high regioselectivity is a synthetic challenge. The reactivity of the C-H bonds on the cyclohexane ring is generally low. However, modern synthetic methods are emerging to address this.

One approach could involve the use of radical-based C-H functionalization reactions. Photoredox catalysis, for example, has been employed for the [4+2] cycloaddition of benzocyclobutylamines with vinylketones to create functionalized cyclohexylamine (B46788) derivatives with high diastereoselectivity. rsc.org While not directly applicable to a pre-formed cyclohexane ring, this illustrates the power of modern methods to construct substituted cyclohexylamine cores.

For the pre-existing this compound scaffold, functionalization would likely rely on directing group strategies or transformations of the existing functional groups to introduce new reactive handles. For instance, oxidation of the amine to an imine or the alcohol (after deprotection) to a ketone could provide sites for further functionalization.

Chemoselective Reactions for Targeted Modifications

Chemoselectivity is crucial when working with a molecule like this compound, which possesses two distinct functional groups. The amine is generally more nucleophilic than the ether oxygen, allowing for selective reactions at the nitrogen center under many conditions.

For example, acylation or sulfonylation will preferentially occur at the amine. To react at the benzyloxy group, the amine would typically need to be protected first. The choice of protecting group is critical to ensure it can be removed without affecting the benzyloxy ether. Conversely, if transformations are desired at the benzyloxy group (e.g., deprotection), the reaction conditions must be chosen to avoid side reactions with the amine. Catalytic hydrogenation for debenzylation is generally compatible with the amine functionality.

The development of enzyme-catalyzed processes offers a high degree of chemoselectivity. Transaminases have been used for the stereoselective synthesis of trans-4-substituted cyclohexylamines, demonstrating the potential for biocatalysis in selectively modifying such scaffolds. researchgate.net

Translational Applications in Medicinal Chemistry and Drug Discovery

Rational Design and Lead Identification

The rational design of drug candidates often begins with the identification of a privileged scaffold that can be chemically modified to achieve desired biological activity. The trans-4-(benzyloxy)cyclohexanamine framework offers a unique combination of a rigid cyclohexane (B81311) ring, which can position substituents in defined spatial orientations, and a benzyloxy group that can engage in various intermolecular interactions with biological targets.

Design Principles for this compound-Based Scaffolds

The design of bioactive molecules centered around the this compound scaffold is guided by several key principles. The trans stereochemistry of the cyclohexane ring is crucial, as it locks the amino and benzyloxy substituents in a 1,4-diaxial or 1,4-diequatorial conformation, minimizing conformational ambiguity and providing a fixed vector for substituent exploration. This stereochemical rigidity is a desirable feature in drug design, as it can lead to higher binding affinity and selectivity.

In the context of kinase inhibitor design, for instance, the trans-4-aminocyclohexyl moiety has been successfully employed to orient functional groups towards key binding pockets. For example, in the development of selective Cyclin-Dependent Kinase 12 (CDK12) inhibitors, a trans-4-aminocyclohexyl urea (B33335) scaffold served as a central component for lead optimization. nih.gov The design strategy leveraged the cyclohexane ring to position an arylurea moiety for optimal interactions within the kinase hinge region, while the amino group provided a convenient attachment point for further chemical elaboration. nih.gov

This compound in Fragment-Based Drug Discovery Initiatives

Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying novel lead compounds by screening low-molecular-weight fragments that bind to a biological target with high ligand efficiency. While direct reports on the use of this compound as a fragment in FBDD campaigns are not extensively documented in publicly available literature, its structural characteristics make it an attractive candidate for inclusion in fragment libraries.

The compound adheres to the "Rule of Three," a common guideline for fragment design, possessing a low molecular weight, a limited number of rotatable bonds, and a moderate number of hydrogen bond donors and acceptors. The rigid cyclohexyl core provides a well-defined shape for probing binding pockets, and the benzyloxy and amino functionalities offer vectors for subsequent fragment growing or linking strategies to enhance affinity and selectivity.

Strategic Utility in Hit-to-Lead and Lead Optimization Programs

The journey from a screening "hit" to a viable "lead" compound is a critical phase in drug discovery that involves iterative cycles of chemical synthesis and biological testing to improve potency, selectivity, and drug-like properties. The this compound scaffold and its derivatives have demonstrated significant utility in such programs.

In the development of CDK12 inhibitors, a high-throughput screening (HTS) hit containing a related aminocyclohexyl moiety was the starting point for a comprehensive lead optimization campaign. nih.gov Structure-based drug design and conformation-oriented design strategies were employed to systematically modify the initial hit. This led to the discovery of potent and selective inhibitors, demonstrating the value of this scaffold in transforming a weakly active hit into a promising lead candidate. nih.gov The optimization process involved modifying the substituents on the arylurea portion and exploring different groups attached to the cyclohexylamine (B46788) nitrogen. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Understanding how chemical structure influences biological activity (SAR) and physicochemical properties (SPR) is fundamental to medicinal chemistry. The defined stereochemistry of this compound and its analogues makes this scaffold an excellent platform for such investigations.

Elucidation of Structure-Activity Relationships in this compound Analogues

Systematic modification of the this compound scaffold has provided valuable insights into the SAR for various biological targets. In the pursuit of CDK12 inhibitors, for example, detailed SAR studies were conducted on a series of 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea derivatives. nih.gov

These studies revealed that:

Arylurea Substituents: The nature and position of substituents on the arylurea ring significantly impacted CDK12 inhibitory potency.

Cyclohexyl Substituents: Modifications to the group attached to the cyclohexylamine nitrogen were explored to optimize activity and selectivity.

Hinge-Binding Moiety: The 5-cyanopyridin-2-ylamino group was identified as a key hinge-binding element, and its replacement with other heterocycles led to variations in inhibitory activity. nih.gov

The following table summarizes the SAR data for a selection of these CDK12 inhibitor analogues:

| Compound | R Group (Arylurea) | CDK12 IC₅₀ (nM) |

| Hit Compound | 4-fluorophenyl | 130 |

| Optimized Lead (2) | 3-fluoro-4-methoxyphenyl | 1.9 |

| Analogue A | 4-chlorophenyl | 58 |

| Analogue B | 4-methoxyphenyl | 25 |

Data compiled from a study on CDK12 inhibitors. nih.gov

Influence of Stereochemical Variations on SAR Profiles

The stereochemistry of the cyclohexyl ring is a critical determinant of biological activity. The trans configuration is often preferred as it provides a more linear and extended conformation compared to the cis isomer, which can be crucial for fitting into specific binding sites.

The importance of the trans stereoisomer is highlighted in the development of the antipsychotic drug cariprazine (B1246890), which features a trans-4-substituted cyclohexylamine moiety as a key structural element connecting two pharmacophores. nih.gov The synthesis of the pure trans isomer is a significant challenge, underscoring the therapeutic importance of this specific stereochemical arrangement. nih.gov In many biological systems, the two enantiomers of a chiral drug can exhibit different pharmacological activities and pharmacokinetic profiles. nih.govnih.gov The rigid trans-1,4-disubstituted cyclohexane scaffold helps to pre-organize the pharmacophoric groups, which can lead to a more favorable entropic contribution to binding affinity.

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations in Lead Optimization

The successful translation of a promising chemical scaffold into a viable drug candidate hinges on optimizing its pharmacokinetic (PK) and pharmacodynamic (PD) properties. This involves a detailed understanding of how the body affects the drug (PK) and how the drug affects the body (PD).

Impact of Structural Modifications on Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The ADME properties of a drug candidate are critical determinants of its clinical success. researchgate.netmdpi.com Early assessment of these properties can significantly reduce the rate of failure in later stages of drug development. researchgate.net Various computational and in vitro models are employed to predict ADME profiles. mdpi.com

Structural modifications to the this compound scaffold can have a profound impact on its ADME properties:

Absorption: The lipophilicity, polarity, and size of the molecule influence its absorption from the gastrointestinal tract. researchgate.net The "BOILED-Egg" model, for instance, predicts intestinal absorption and brain penetration based on these properties. researchgate.net

Distribution: The extent of plasma protein binding and the ability to cross biological membranes, such as the blood-brain barrier, are key aspects of distribution. nih.gov

Metabolism: The benzyloxy group and the amine functionality are potential sites of metabolism by cytochrome P450 enzymes. Modifications at these positions can alter the metabolic stability of the molecule.

Table of Predicted ADME Properties for a Hypothetical Derivative:

| Property | Predicted Value | Significance |

| Molecular Weight ( g/mol ) | < 500 | Good oral bioavailability researchgate.net |

| LogP | 1-3 | Optimal for membrane permeation |

| H-bond Donors | < 5 | Good oral bioavailability researchgate.net |

| H-bond Acceptors | < 10 | Good oral bioavailability researchgate.net |

| Polar Surface Area (Ų) | < 140 | Good oral bioavailability csmres.co.uk |

| Rotatable Bonds | < 10 | Good conformational flexibility researchgate.net |

Preclinical Pharmacokinetic Assessment of this compound Derivatives

Preclinical pharmacokinetic studies in animal models are essential to understand the in vivo behavior of drug candidates. These studies provide crucial data on bioavailability, plasma concentration-time profiles, tissue distribution, and elimination half-life.

For instance, in the development of PPARα agonists based on a 4-benzyloxy-benzylamino chemotype, a preliminary pharmacokinetic assessment of a lead compound was conducted in a rat model. nih.gov Such studies are vital for establishing dose-response relationships and for predicting human pharmacokinetics. Similarly, preclinical studies of nonpeptide V1A antagonists have been crucial in identifying candidates with favorable in vivo activity. nih.gov

The data obtained from these preclinical assessments guide further lead optimization efforts, helping to refine the structure of this compound derivatives to achieve the desired balance of potency, selectivity, and pharmacokinetic properties for clinical development.

No publicly available scientific literature details the specific biological evaluation and molecular target interaction profiling of the chemical compound this compound.

Extensive searches of scientific databases and literature have yielded no specific research data on the in vitro or in vivo biological activities of this compound. Consequently, information regarding its effects on enzyme inhibition and activation, receptor binding, cellular target engagement, or antioxidant properties is not available in the public domain. Furthermore, there are no published studies on its application in animal models for therapeutic validation.

The lack of accessible research prevents a detailed discussion of the methodologies and findings that would be required to populate the requested article outline. Information from commercial chemical suppliers, which constitutes the bulk of search results for this compound, is limited to basic chemical and physical properties and does not provide any biological data.

Therefore, it is not possible to generate an article on the "Biological Evaluation and Molecular Target Interaction Profiling" of this compound based on currently available scientific evidence.

Biological Evaluation and Molecular Target Interaction Profiling

In Vivo Efficacy and Pharmacodynamic Biomarker Studies

Correlation of In Vitro and In Vivo Biological Responses

No publicly accessible studies have been identified that investigate the correlation between in vitro and in vivo biological responses for trans-4-(benzyloxy)cyclohexanamine. Establishing such a correlation is a critical step in drug development, linking laboratory findings to potential efficacy in living organisms. The absence of this data means that it is not possible to predict how in vitro observations, should they exist, would translate to a whole-system biological effect.

Molecular Target Identification and Characterization

The molecular targets of this compound have not been elucidated in the available scientific literature. The process of identifying and characterizing molecular targets is fundamental to understanding a compound's mechanism of action.

Computational Prediction of Drug-Target Interactions

There are no published computational studies that predict the potential drug-target interactions of this compound. In modern drug discovery, computational methods are often employed as a preliminary step to identify likely protein targets, but such analyses for this compound have not been reported.

Elucidation of Molecular Binding Mechanisms and Sites

Consistent with the lack of target identification, the molecular binding mechanisms and specific binding sites for this compound have not been described. Understanding these interactions at a molecular level is crucial for rational drug design and optimization.

Experimental Studies on Protein Engagement and Interaction

No experimental studies detailing the engagement and interaction of this compound with any specific protein targets have been found. Such studies are essential for confirming computational predictions and for quantifying the affinity and nature of the compound-target interaction.

Stereospecificity in Biological Recognition and Activity

The significance of stereochemistry in drug action is a well-established principle, with different stereoisomers of a chiral drug often exhibiting distinct pharmacological and toxicological profiles.

Role of trans-Stereoisomerism in Target Selectivity and Potency

While the "trans" configuration of the 1,4-disubstituted cyclohexane (B81311) ring is a key structural feature of the molecule, no studies have been published that directly compare the biological activity, target selectivity, or potency of this compound with its corresponding cis-isomer. Such a comparative analysis would be necessary to definitively establish the role of its trans-stereoisomerism in any potential biological recognition.

Emerging Research Methodologies and Future Perspectives

Development of Chemical Probes and Activity-Based Profiling ToolsActivity-based protein profiling (ABPP) utilizes reactive chemical probes to assess the functional state of enzymes within complex biological systems. No studies were found describing the development or use of trans-4-(benzyloxy)cyclohexanamine as a chemical probe or in activity-based profiling. A patent exists for a related compound, trans-4-benzyloxycarboxamido-1-(4-pyridylcarbamoyl)-cyclohexane, which is used as a pharmaceutical intermediate, but this does not involve its use as a chemical probe.

Due to the absence of specific research data for this compound across all sections of the requested outline, it is not possible to generate the specified article.

Innovative Synthetic Strategies for Enhanced Chemical Space Exploration

The generation of diverse molecular libraries around the this compound core is crucial for identifying novel drug candidates. Researchers are increasingly moving beyond traditional synthetic methods to explore more innovative and efficient strategies. These approaches aim to provide rapid access to a wide array of analogs with varied substitution patterns and stereochemistry, thereby enhancing the exploration of the chemical space.

One promising avenue is the adaptation of modern synthetic methodologies, such as those described for other substituted cyclohexylamines. For instance, a method for the production of trans-4-methyl cyclohexylamine (B46788) involves a rearrangement reaction of trans-4-methyl cyclohexanecarboxylic acid with sodium azide (B81097) in the presence of a protic acid to form an isocyanate, which is then hydrolyzed. google.com This approach, if applied to a benzyloxy-substituted cyclohexanecarboxylic acid precursor, could offer a direct and efficient route to this compound. The key advantage of this "one-pot" method is the avoidance of hazardous reagents like diazoimide, which simplifies the process and reduces environmental impact. google.com

Another innovative strategy involves the use of activated esters for the synthesis of related compounds. For example, the synthesis of trans-4-nitrophenyl 4-(tosyloxymethyl)cyclohexanecarboxylate highlights the use of dicyclohexylcarbodiimide (B1669883) (DCC) to activate a carboxylic acid for coupling. This principle can be extended to the synthesis of precursors for this compound analogs, enabling the introduction of a variety of functional groups.

Furthermore, catalytic hydrogenation processes are being refined to achieve higher stereoselectivity. The preparation of trans-4-aminocyclohexanol (B47343) from p-acetamidophenol using a rhodium on alumina (B75360) catalyst, for instance, demonstrates the potential to control the trans/cis ratio of isomers. google.com Applying such selective catalytic systems to precursors of this compound could significantly improve the yield and purity of the desired trans isomer, which is often crucial for biological activity.

The table below summarizes some of the innovative synthetic strategies that could be applied or adapted for the synthesis of this compound and its analogs.

| Synthetic Strategy | Key Features | Potential Application for this compound Analogs | Reference |

| Curtius-type Rearrangement | One-pot synthesis, avoids hazardous reagents. | Direct synthesis from a benzyloxy-substituted cyclohexanecarboxylic acid. | google.com |

| Activated Ester Coupling | Mild reaction conditions, good yields. | Introduction of diverse functional groups to the cyclohexanecarboxylic acid precursor. | |

| Stereoselective Catalytic Hydrogenation | High trans isomer selectivity. | Improved yield and purity of the desired this compound. | google.com |

These emerging synthetic methodologies hold the key to unlocking a wider range of this compound analogs for biological screening, thereby accelerating the pace of drug discovery in this area.

Preclinical Development Challenges and Opportunities for this compound Analogs

The journey of a promising chemical scaffold from the laboratory to a potential therapeutic agent is fraught with challenges. For analogs of this compound, the preclinical development phase presents a unique set of hurdles and opportunities that will ultimately determine their clinical success.

A primary challenge in the preclinical development of these analogs lies in optimizing their pharmacokinetic and pharmacodynamic profiles. The benzyloxy group, while potentially contributing to target binding, also introduces a degree of lipophilicity that can affect solubility, membrane permeability, and metabolic stability. As observed with other benzyloxyphenyl derivatives, metabolic cleavage of the benzyl (B1604629) ether is a common metabolic pathway, which could lead to rapid inactivation and clearance of the compound. nih.gov Therefore, a significant effort in the preclinical stage will involve medicinal chemistry approaches to modify the benzyloxy group or other parts of the molecule to enhance metabolic stability without compromising biological activity.

Another significant hurdle is the potential for off-target effects and toxicity. The cyclohexylamine moiety is a common structural motif in many biologically active compounds, and as such, analogs of this compound may interact with a variety of receptors and enzymes, leading to undesired side effects. Thorough in vitro and in vivo toxicological studies will be essential to identify and mitigate these risks. For instance, studies on adamantane (B196018) analogs, which share a cyclic amine structure, highlight the importance of evaluating a broad range of potential biological activities. researchgate.net

Despite these challenges, there are considerable opportunities for the development of this compound analogs. The modular nature of the scaffold allows for systematic structure-activity relationship (SAR) studies. By systematically modifying the substituents on the phenyl ring of the benzyloxy group and on the amine, researchers can fine-tune the compound's properties to achieve the desired balance of potency, selectivity, and drug-like characteristics.

The development of in silico predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can significantly de-risk the preclinical development process. By using computational tools to predict the potential liabilities of a compound before it is synthesized, researchers can prioritize the most promising candidates for further investigation. researchgate.net

The table below outlines some of the key preclinical development challenges and the corresponding opportunities for mitigation and advancement of this compound analogs.

| Challenge | Opportunity | Example from Related Compounds | Reference |

| Metabolic Instability | Medicinal chemistry modifications to block metabolic cleavage of the benzyl ether. | Introduction of electron-withdrawing groups on the phenyl ring to modulate metabolic stability. | nih.gov |

| Off-Target Effects | Comprehensive in vitro and in vivo profiling to identify and mitigate off-target activities. | Adamantane analogs have been shown to have a wide range of biological activities, necessitating broad screening. | researchgate.net |

| Toxicity | Utilization of in silico ADMET prediction tools to prioritize less toxic candidates. | Predictive models can help identify potential liabilities early in the drug discovery process. | researchgate.net |

| Structure-Activity Relationship (SAR) Elucidation | Systematic analog synthesis and biological testing to build robust SAR models. | The modular nature of the scaffold allows for the exploration of a wide chemical space. |

Concluding Remarks and Research Outlook

Synthesis of Academic Contributions Involving Trans-4-(benzyloxy)cyclohexanamine

Academic research has primarily utilized this compound as a key intermediate and building block in the synthesis of a variety of more complex molecules. Its bifunctional nature, possessing both a primary amine and a benzyl (B1604629) ether, allows for a range of chemical transformations. The trans-stereochemistry of the cyclohexane (B81311) ring provides a rigid scaffold, which is often desirable in the design of molecules intended to interact with specific biological targets. For instance, derivatives of this compound have been explored as components of pharmaceutical intermediates. cymitquimica.com The related compound, trans-4-(benzyloxycarbonylamino)cyclohexylamine, further highlights the utility of this scaffold in peptide synthesis and the creation of amide bond-containing structures. cymitquimica.comthermofisher.com

Identification of Outstanding Research Questions and Strategic Opportunities

Despite its utility, there remain several areas where further research on this compound could yield significant advancements. A key area of opportunity lies in the development of more efficient and stereoselective synthetic routes to the compound itself and its derivatives. While methods for the synthesis of related cyclohexylamines exist, such as those for trans-4-methyl cyclohexylamine (B46788), dedicated studies on optimizing the synthesis of the benzyloxy derivative could enhance its accessibility for broader research applications. google.comgoogle.com

Furthermore, a comprehensive investigation into the full range of chemical reactivity of the amine and benzyl ether functionalities could uncover novel synthetic methodologies. Exploring its utility in multicomponent reactions or as a chiral auxiliary could open new avenues for its application.

Prospective Insights for the Design and Synthesis of Future Chemical Entities

The structural motif of this compound offers valuable insights for the design of future chemical entities. The rigid trans-cyclohexane core can serve as a non-aromatic spacer, providing a defined three-dimensional orientation of appended functional groups. This is particularly relevant in drug discovery, where precise spatial arrangement is crucial for molecular recognition and biological activity.

Future synthetic strategies could focus on leveraging the existing functional groups to introduce further diversity. For example, the debenzylation of the ether would provide a hydroxyl group, opening up another point for modification. The amine group can be readily functionalized to form amides, sulfonamides, and other derivatives, allowing for the systematic exploration of the chemical space around this scaffold. The use of related building blocks, such as those with fluorinated cyclohexane rings, has already demonstrated the potential for creating facially polarized cyclohexane systems, a strategy that could be applied to benzyloxycyclohexanamine derivatives to modulate their physicochemical properties. beilstein-journals.org

Forecasting Potential Therapeutic Advancements Arising from this compound Research

The research landscape for this compound and its analogs suggests potential for future therapeutic advancements. The cyclohexane scaffold is a common feature in many biologically active compounds. By incorporating the benzyloxycyclohexanamine core, medicinal chemists can explore new regions of pharmacophore space.

Derivatives of this compound could be investigated for a range of therapeutic targets. For instance, the related trans-4-(2-methoxyethoxy)cyclohexanamine (B574532) has been suggested as a candidate for applications in medicinal and agrochemical research due to its enhanced polarity and solubility. This indicates that modifications to the ether linkage of this compound could be a fruitful strategy for tuning its properties for specific biological applications. The development of novel compounds based on this scaffold could lead to the discovery of new drug candidates for a variety of diseases.

Q & A

What are the recommended synthetic routes for preparing trans-4-(benzyloxy)cyclohexanamine and its derivatives in medicinal chemistry research?

Answer:

A robust method involves reacting this compound with phenylcarbamate derivatives under anhydrous conditions. For example, a solution of the amine (1 eq) and phenylcarbamate (1–1.65 eq) in pyridine is stirred at 80°C under nitrogen for 3 hours. Post-reaction, purification via silica gel chromatography using a hexane/ethyl acetate gradient ensures high purity (≥95% by HPLC) . For scale-up, biphasic solvent systems (organic/aqueous phases) with bases like sodium hydroxide improve reaction efficiency and reduce byproducts .

How can researchers optimize the purification of this compound intermediates to achieve high yields and purity?

Answer:

Column chromatography with gradient elution (hexane:ethyl acetate, 9:1 to 1:1) is effective for isolating intermediates. For polar derivatives, reverse-phase HPLC with acetonitrile/water (+0.1% TFA) enhances resolution. Crystallization from ethanol or dichloromethane/hexane mixtures further improves purity, particularly for stereochemically sensitive compounds .

What analytical techniques are most effective for characterizing the stereochemical purity of this compound?

Answer:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol (90:10) to resolve enantiomers.

- NMR Spectroscopy : H-NMR coupling constants (e.g., axial-equatorial proton splitting in cyclohexane rings) confirm trans-configuration.

- Polarimetry : Optical rotation measurements validate enantiomeric excess (ee) ≥98% .

How do structural modifications at the benzyloxy group influence the biological activity of this compound derivatives?

Answer:

Electron-withdrawing groups (e.g., trifluoromethyl) at the para-position of the benzyloxy moiety enhance binding affinity to targets like heme-regulated inhibitors. Conversely, bulky substituents (e.g., tert-butyl) reduce metabolic stability due to steric hindrance. Structure-activity relationship (SAR) studies should combine in vitro assays (e.g., IC determination) with molecular docking to prioritize analogs .

What are the common challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?

Answer:

- Solvent Compatibility : Replace pyridine with safer solvents (e.g., THF or DMF) to reduce toxicity.

- Exothermic Reactions : Use jacketed reactors with controlled cooling to manage heat generation.

- Purification Bottlenecks : Switch from column chromatography to fractional crystallization or centrifugal partition chromatography (CPC) for large batches .

How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Answer:

Contradictions often arise from assay variability (e.g., cell line differences, incubation times). Standardize protocols using:

- Positive Controls : Include known inhibitors (e.g., phosphoramide mustard cyclohexanamine for DNA damage studies).

- Dose-Response Curves : Test analogs at 1–100 μM with 24–48-hour exposure to identify EC trends.

- Orthogonal Assays : Validate results with comet assays (DNA damage) and qPCR for DDR genes (e.g., ATM, BRCA1) .

What computational methods are employed to predict the physicochemical properties of this compound prior to experimental validation?

Answer:

- QSPR Models : Predict logP, solubility, and pKa using software like ACD/Labs or MOE.

- DFT Calculations : Optimize 3D conformations (B3LYP/6-31G* basis set) to assess steric and electronic effects.

- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., kinases) to prioritize synthesis .

How does the choice of solvent system impact the reaction kinetics in the synthesis of this compound-based urea derivatives?

Answer:

Polar aprotic solvents (e.g., DMF, pyridine) accelerate nucleophilic substitution by stabilizing transition states. In contrast, non-polar solvents (e.g., toluene) slow reactivity but improve selectivity for mono-substituted products. Kinetic studies using F-NMR or in situ IR spectroscopy can monitor reaction progress and optimize solvent ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.